4-(2-Hydroxyethoxy)oxane-4-carbonitrile
Overview
Description
4-(2-Hydroxyethoxy)oxane-4-carbonitrile is an organic compound with the molecular formula C8H13NO3 It is characterized by the presence of an oxane ring substituted with a hydroxyethoxy group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)oxane-4-carbonitrile typically involves the reaction of 4-hydroxyoxane-4-carbonitrile with ethylene oxide under basic conditions. The reaction proceeds as follows:
Starting Materials: 4-hydroxyoxane-4-carbonitrile and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The starting materials are mixed in a suitable solvent, such as tetrahydrofuran or dimethyl sulfoxide, and the mixture is heated to a temperature of around 60-80°C. The reaction is allowed to proceed for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethoxy)oxane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or amines.
Scientific Research Applications
4-(2-Hydroxyethoxy)oxane-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethoxy)oxane-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyethoxy group can form hydrogen bonds, while the nitrile group can participate in coordination with metal ions or other electrophilic species.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyoxane-4-carbonitrile: Lacks the hydroxyethoxy group, making it less versatile in chemical reactions.
4-(2-Methoxyethoxy)oxane-4-carbonitrile: Contains a methoxyethoxy group instead of a hydroxyethoxy group, which may alter its reactivity and applications.
Uniqueness
4-(2-Hydroxyethoxy)oxane-4-carbonitrile is unique due to the presence of both a hydroxyethoxy group and a nitrile group, providing a combination of functional groups that can participate in a wide range of chemical reactions and interactions.
Properties
IUPAC Name |
4-(2-hydroxyethoxy)oxane-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c9-7-8(12-6-3-10)1-4-11-5-2-8/h10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVIQERKJKBJPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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